Methyl 6-chloro-5-methoxypyrazine-2-carboxylate is a heterocyclic compound characterized by its pyrazine ring, which is substituted with a chlorine atom and a methoxy group. The molecular formula for this compound is and it has a molecular weight of approximately 217.61 g/mol. This compound exhibits a melting point in the range of 255-257 °C and a predicted boiling point of approximately 367.1 °C .
The structure of methyl 6-chloro-5-methoxypyrazine-2-carboxylate includes a carboxylate functional group, which contributes to its reactivity and potential biological activity. The presence of the chlorine atom enhances the compound's lipophilicity, while the methoxy group may influence its solubility and reactivity in various chemical environments .
These reactions are significant for synthesizing derivatives with varied biological activities or for further functionalization in synthetic chemistry .
The synthesis of methyl 6-chloro-5-methoxypyrazine-2-carboxylate typically involves multi-step organic reactions. Common methods include:
Methyl 6-chloro-5-methoxypyrazine-2-carboxylate has several applications:
Interaction studies involving methyl 6-chloro-5-methoxypyrazine-2-carboxylate are crucial for understanding its biological effects and safety profile. These studies typically focus on:
Such studies are essential for assessing both efficacy and potential toxicity when applied in agricultural settings or as pharmaceutical agents .
Methyl 6-chloro-5-methoxypyrazine-2-carboxylate shares structural similarities with several other compounds, which can provide context for its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 3-amino-6-chloro-5-methoxypyrazine-2-carboxylate | C7H8ClN3O3 | Contains an amino group which may enhance biological activity. |
| Methyl 6-chloropyrazine-2-carboxylate | C6H5ClN2O2 | Lacks methoxy substitution; simpler structure. |
| Methyl 3-chloro-5-methoxy-pyrazine-2-carboxylate | C7H7ClN2O3 | Different substitution pattern affecting reactivity and properties. |
The unique combination of functional groups and substitutions in methyl 6-chloro-5-methoxypyrazine-2-carboxylate potentially confers distinct properties compared to these similar compounds, making it an interesting subject for further research and application development .